molecular formula C9H9ClFN B2659548 (1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine CAS No. 1808068-84-9

(1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine

Cat. No.: B2659548
CAS No.: 1808068-84-9
M. Wt: 185.63
InChI Key: LVNZCEIVEMZSLV-MUWHJKNJSA-N
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Description

(1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine: is a chiral cyclopropane derivative characterized by the presence of a chloro and fluoro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. One common method involves the reaction of 4-chloro-3-fluorobenzyl chloride with a cyclopropane derivative under basic conditions, followed by amination.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl ring or the amine group.

    Reduction: Reduction reactions may target the chloro or fluoro substituents, potentially leading to dehalogenation.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products:

    Oxidation: Products may include hydroxylated derivatives or quinones.

    Reduction: Products may include dehalogenated cyclopropane amines.

    Substitution: Products may include substituted phenylcyclopropane amines.

Scientific Research Applications

Chemistry: In organic synthesis, (1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology and Medicine: This compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.

Industry: In the chemical industry, it can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism by which (1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

  • (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine
  • 2-(2,3-Difluorophenyl)cyclopropanamine
  • 2-(3,5-Difluorophenyl)cyclopropanamine

Uniqueness: (1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents on the phenyl ring. This combination of features can influence its reactivity and interactions with biological targets, distinguishing it from other cyclopropane derivatives.

Properties

IUPAC Name

(1S,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNZCEIVEMZSLV-MUWHJKNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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